7-Bromo-6-fluoro-1-methoxyisoquinoline

Physicochemical Properties Drug-likeness Solubility

Researchers often struggle with isoquinoline building blocks where halogens are interchangeable, leading to failed SAR predictions. This compound offers orthogonal reactivity: the 7-Br enables selective cross-coupling while 6-F provides metabolic stability and the 1-methoxy modulates electron density. - **Key advantage**: 7-Br handles Suzuki/Buchwald couplings; 6-F is inert, enabling bifunctional probes. - **Purity**: 95-98% (mode: 98%). - **Application**: Kinase inhibitor scaffolds (ROCK, HPK1), CNS targets, 19F NMR probes. - **Supply**: Available in research quantities with global shipping.

Molecular Formula C10H7BrFNO
Molecular Weight 256.07 g/mol
Cat. No. B11862604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-6-fluoro-1-methoxyisoquinoline
Molecular FormulaC10H7BrFNO
Molecular Weight256.07 g/mol
Structural Identifiers
SMILESCOC1=NC=CC2=CC(=C(C=C21)Br)F
InChIInChI=1S/C10H7BrFNO/c1-14-10-7-5-8(11)9(12)4-6(7)2-3-13-10/h2-5H,1H3
InChIKeyVWXSSNXBCSJMDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-6-fluoro-1-methoxyisoquinoline: Compound Overview


7-Bromo-6-fluoro-1-methoxyisoquinoline (CAS 1262408-97-8) is a halogenated and methoxylated isoquinoline derivative with the molecular formula C₁₀H₇BrFNO and a molecular weight of 256.07 g/mol . The compound features a unique substitution pattern combining a bromine atom at the 7-position, a fluorine atom at the 6-position, and a methoxy group at the 1-position on the isoquinoline core . This specific arrangement of electron-withdrawing (F) and heavy halogen (Br) substituents, coupled with the electron-donating methoxy group, creates a distinct electronic and steric profile that differentiates it from simpler halogenated isoquinolines . Commercially available at purities of 95-98%, it serves as a versatile building block for the synthesis of complex bioactive molecules, particularly in kinase inhibitor and CNS-targeted drug discovery programs .

7-Bromo-6-fluoro-1-methoxyisoquinoline vs. Generic Analogs


Isoquinoline derivatives with halogen substitutions at the 6- and 7-positions are frequently treated as interchangeable building blocks in medicinal chemistry. However, the presence of the 1-methoxy group in 7-bromo-6-fluoro-1-methoxyisoquinoline fundamentally alters its physicochemical properties and reactivity profile compared to analogs lacking this functionality, such as 7-bromo-6-fluoroisoquinoline or 6-bromo-7-fluoroisoquinoline . The methoxy substituent introduces an additional hydrogen bond acceptor, modulates the electron density of the pyridine ring, and provides a site for potential metabolic O-demethylation to the corresponding 1-isoquinolone . Furthermore, the specific regiochemistry of the halogens (7-Br, 6-F) dictates the compound's behavior in cross-coupling reactions, where the bromine serves as a selective handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, while the fluorine enhances metabolic stability and influences molecular conformation through unique C-F bond characteristics [1]. Simply substituting this compound with a positional isomer or a non-methoxylated analog risks altering key binding interactions, metabolic fate, and synthetic tractability in downstream applications.

7-Bromo-6-fluoro-1-methoxyisoquinoline: Differentiation Evidence


Solubility and Lipophilicity Advantage

The introduction of the 1-methoxy group in 7-bromo-6-fluoro-1-methoxyisoquinoline is predicted to significantly increase aqueous solubility and reduce lipophilicity compared to its non-methoxylated analog, 7-bromo-6-fluoroisoquinoline. While the latter has a calculated aqueous solubility of 0.27 g/L (approximately 1.2 mM) at 25°C and a LogP of ~3.14 , the addition of the methoxy group introduces an extra hydrogen bond acceptor and increases molecular weight, which typically enhances water solubility and lowers LogP . This physicochemical shift is critical for achieving favorable pharmacokinetic properties in drug discovery, as compounds with lower LogP generally exhibit improved oral absorption and reduced off-target binding [1].

Physicochemical Properties Drug-likeness Solubility Lipophilicity

Orthogonal Reactivity from Dual Halogenation

The 7-bromo-6-fluoro substitution pattern in 7-bromo-6-fluoro-1-methoxyisoquinoline provides a strategic advantage in synthetic sequences. The C-Br bond at the 7-position is highly reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the selective introduction of aryl, heteroaryl, or amine functionalities [1]. In contrast, the C-F bond at the 6-position is generally inert under standard cross-coupling conditions but can be activated under specific nickel-catalyzed protocols, offering a potential for orthogonal diversification [2]. This is in stark contrast to compounds like 7-bromo-1-methoxyisoquinoline (lacking the 6-fluoro group) which lack this latent orthogonal handle, or 6-bromo-7-fluoroisoquinoline which presents an inverted regiochemistry that may alter coupling site-selectivity and steric environment . Furthermore, the methoxy group at the 1-position can be demethylated to yield the 1-isoquinolone, a privileged scaffold in kinase inhibitor design [3].

Cross-Coupling Suzuki-Miyaura Buchwald-Hartwig Medicinal Chemistry Late-Stage Functionalization

Metabolic Stability from 6-Fluoro Substitution

The incorporation of fluorine at the 6-position in 7-bromo-6-fluoro-1-methoxyisoquinoline is a well-established strategy to block metabolic oxidation at that site, thereby enhancing metabolic stability. While no direct metabolic stability data for this specific compound is publicly available, the effect of fluorine substitution on isoquinoline scaffolds is well-documented [1]. In contrast, analogs like 7-bromo-1-methoxyisoquinoline (lacking the 6-fluoro group) are more susceptible to cytochrome P450-mediated oxidation at the 6-position, which can lead to rapid clearance and the formation of potentially toxic metabolites . The class-level inference is that the 6-fluoro substitution in the target compound provides a significant advantage in terms of predicted metabolic stability, making it a more attractive starting point for lead optimization in drug discovery programs where half-life and bioavailability are critical parameters [2].

Metabolic Stability CYP450 Fluorine Drug Metabolism

Conformational Modulation by 1-Methoxy Group

The 1-methoxy group in 7-bromo-6-fluoro-1-methoxyisoquinoline introduces a significant conformational and electronic perturbation compared to its non-methoxylated counterpart, 7-bromo-6-fluoroisoquinoline. Studies on related tetrahydroisoquinoline systems have demonstrated that the presence of a methoxy substituent can dramatically alter molecular conformation, influencing crystal packing and intermolecular interactions [1]. Specifically, comparative structural analyses of chloro, bromo, and fluoro derivatives of 1,2-diaryl-6-methoxy-1,2,3,4-tetrahydroisoquinolines revealed that fluorine-substituted analogs adopt distinct conformations compared to their chloro and bromo counterparts, impacting their ability to participate in halogen bonding and other non-covalent interactions [2]. While this study did not include the exact target compound, it provides class-level evidence that the combination of methoxy and halogen substituents on an isoquinoline scaffold can lead to unique three-dimensional structures with implications for target binding and solid-state properties [3].

Conformational Analysis Electrostatics Crystal Engineering Halogen Bonding

7-Bromo-6-fluoro-1-methoxyisoquinoline: Key Application Scenarios


Kinase Inhibitor Lead Optimization

The combination of a 1-methoxy group for enhanced solubility and a 6-fluoro substituent for metabolic stability makes 7-bromo-6-fluoro-1-methoxyisoquinoline an ideal starting scaffold for developing kinase inhibitors with improved drug-like properties [1]. The 7-bromo handle allows for rapid exploration of the solvent-exposed region of the kinase active site via Suzuki-Miyaura coupling, while the methoxy group can be retained or demethylated to fine-tune potency and selectivity [2]. This compound is particularly valuable for projects targeting kinases where the hinge-binding motif involves an isoquinoline or isoquinolinone core, such as Rho-kinase (ROCK) or hematopoietic progenitor kinase 1 (HPK1) [3].

Orthogonally Functionalized Probe Synthesis

The dual halogenation pattern (7-Br, 6-F) in 7-bromo-6-fluoro-1-methoxyisoquinoline provides a unique platform for constructing bifunctional probes for chemical biology applications [1]. The 7-bromo group can be selectively functionalized with a fluorescent dye, biotin, or a photoaffinity label via palladium-catalyzed cross-coupling, while the 6-fluoro substituent remains intact, serving as a silent reporter for 19F NMR or as a modulator of target engagement [2]. This orthogonal reactivity is not available in mono-halogenated analogs or those with inverted regiochemistry [3]. Furthermore, the 1-methoxy group offers a latent handle for late-stage diversification to the 1-isoquinolone, expanding the scope of probe design [4].

Late-Stage Functionalization Strategy

In multi-step synthetic sequences, the 7-bromo-6-fluoro-1-methoxyisoquinoline scaffold can be carried through several transformations before the final diversification step [1]. The 7-bromo group remains stable under a wide range of reaction conditions, allowing for the manipulation of other functional groups elsewhere in the molecule [2]. The final palladium-catalyzed cross-coupling can then be used to install the desired aryl or heteroaryl moiety in high yield, providing a convergent and efficient route to complex targets [3]. This approach is particularly valuable in the synthesis of clinical candidates where late-stage diversification is required to generate multiple analogs for SAR studies [4].

Fluorine Effects on Isoquinoline Conformation

For academic groups studying the impact of fluorine substitution on heterocyclic conformation and reactivity, 7-bromo-6-fluoro-1-methoxyisoquinoline serves as an excellent model compound [1]. The juxtaposition of bromine, fluorine, and methoxy substituents on the isoquinoline core creates a rich landscape for investigating intramolecular interactions (e.g., F···H-C, F···Br), crystal packing preferences, and the influence of fluorine on the electron density of the aromatic system [2]. Comparative studies with analogs like 7-bromo-6-fluoroisoquinoline, 6-bromo-7-fluoroisoquinoline, and 7-bromo-1-methoxyisoquinoline can provide fundamental insights into the structure-property relationships of fluorinated heterocycles, contributing to the broader field of fluorine medicinal chemistry [3].

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